molecular formula C7H10N4O B12867261 1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone CAS No. 398491-60-6

1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone

Cat. No.: B12867261
CAS No.: 398491-60-6
M. Wt: 166.18 g/mol
InChI Key: IIZBRZVUQBPNQJ-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone is a heterocyclic compound featuring a fused pyrrolo[3,4-c]pyrazole core substituted with an amino group at position 3 and an ethanone moiety at position 1. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry. Notably, derivatives of this scaffold have been explored as ATP-competitive inhibitors of protein kinase C (PKC) isoforms α and β, with demonstrated efficacy in preclinical models of metabolic disorders .

The compound’s reactivity is influenced by the electron-withdrawing ethanone group and the nucleophilic 3-amino substituent, enabling diverse synthetic modifications. For example, hydrazine-mediated cyclization and metal-catalyzed reactions are common strategies for generating analogs .

Properties

IUPAC Name

1-(3-amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-4(12)11-2-5-6(3-11)9-10-7(5)8/h2-3H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZBRZVUQBPNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C1)NN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182120
Record name 1-(3-Amino-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398491-60-6
Record name 1-(3-Amino-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398491-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Amino-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique pyrrolo-pyrazole framework which is known for its diverse pharmacological properties. Its structure can be represented as follows:

CxHyNz exact formula to be determined based on substituents \text{C}_x\text{H}_y\text{N}_z\quad \text{ exact formula to be determined based on substituents }

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study evaluated several fluoroquinolone derivatives containing this scaffold against Gram-positive and Gram-negative bacteria. The findings revealed:

  • Inhibition of Staphylococcus aureus : The compound showed significant activity against both methicillin-sensitive and methicillin-resistant strains (MIC values ranging from 0.125 to 8 µg/mL).
  • Comparative Potency : Certain derivatives were found to be 2 to 32 times more potent than established antibiotics like gemifloxacin and moxifloxacin against specific strains of Streptococcus pneumoniae and Klebsiella pneumoniae .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has been identified as a protein kinase C (PKC) inhibitor, which plays a crucial role in cell signaling pathways associated with cancer progression. In vitro studies suggest:

  • Inhibition of Tumor Cell Proliferation : The compound demonstrated the ability to inhibit the growth of various cancer cell lines by disrupting PKC-mediated signaling pathways.
  • Mechanism of Action : By inhibiting PKC, the compound may induce apoptosis in cancer cells, thereby reducing tumor growth .

Case Study 1: Antibacterial Efficacy

A series of experiments conducted on the antibacterial efficacy of various derivatives of this compound showed that while some derivatives were weak against Gram-negative bacteria, they were highly effective against Gram-positive strains. For instance:

CompoundTarget BacteriaMIC (µg/mL)Relative Potency
9gS. aureus0.125More potent than GM
9gK. pneumoniae0.25Comparable to MX
9gP. aeruginosa0.5Comparable to LV

This table illustrates the varying degrees of effectiveness across different bacterial strains.

Case Study 2: Anticancer Activity

In a recent study focusing on the anticancer properties of this compound, researchers observed that it significantly reduced the viability of cancer cells in culture:

Cell LineIC50 (µM)Mechanism
HeLa (cervical)15PKC inhibition
MCF-7 (breast)12Induction of apoptosis
A549 (lung)10Cell cycle arrest

The data suggest that the compound could serve as a lead for developing new anticancer therapies.

Comparison with Similar Compounds

Structural Analogs

Ethyl 2-(4-oxo-1-phenyl-6H-pyrrolo[3,4-c]pyrazol-5-yl)acetate
  • Structure: Contains an ethyl ester and phenyl group instead of ethanone and amino substituents.
  • This compound is primarily used as a synthetic intermediate .
5-Tert-Butyl 1-Ethyl 3-Aminopyrrolo[3,4-C]Pyrazole-1,5(4H,6H)-Dicarboxylate
  • Structure : Features tert-butyl and ethyl ester groups at positions 1 and 3.
  • Properties : The bulky tert-butyl group may sterically hinder interactions with biological targets but improves stability during synthesis .
Cmpd A (PKCα/β Inhibitor)
  • Structure : Includes a fluoropyrimidine and piperazine ring, enhancing target selectivity.
  • Properties: Demonstrates nanomolar inhibition of PKCα/β (IC₅₀ < 10 nM), attributed to the fluoropyrimidine moiety’s ability to form hydrogen bonds with kinase active sites .
Hydrazine-Mediated Cyclization
  • Target Compound : Synthesized via hydrazine hydrate reactions with acylated precursors, often in acetic acid or dioxane. Dehydration steps are critical for forming the fused pyrrolo-pyrazole core .
  • Analog Synthesis: Isochromeno[3,4-c]pyrazol-5(2H)-ones (e.g., compound 9) are synthesized similarly but require refluxing with hydrazine in DMF, highlighting solvent-dependent regioselectivity .
Multicomponent Reactions
  • Example: Compound 10 (3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile) is synthesized via benzaldehyde condensation, introducing a conjugated nitrile group that enhances electronic diversity .

Preparation Methods

Construction of Pyrrolo[3,4-c]pyrazole Core

A common approach starts with the condensation of substituted phenylhydrazine hydrochlorides with diethyl acetylenedicarboxylate in ethanol, often in the presence of triethylamine as a base. This reaction yields 5-hydroxypyrazole intermediates in moderate to good yields (65-70%).

Step Reagents & Conditions Product Yield (%) Notes
Condensation Substituted phenylhydrazine hydrochloride + diethyl acetylenedicarboxylate, EtOH, RT, 20 h 5-Hydroxypyrazole derivatives 65-70 Base (Et3N) used to neutralize HCl

Functional Group Transformations

The 5-hydroxypyrazole intermediates are then treated with phosphoryl chloride (POCl3) and dimethylformamide (DMF) in dichloroethane (DCE) under reflux to introduce formyl and chloro substituents, yielding 4-formyl-5-chloropyrazoles with high efficiency (>85%).

Subsequently, Pinnick oxidation using sodium chlorite under mild acidic conditions converts the aldehyde group to the corresponding carboxylic acid.

Step Reagents & Conditions Product Yield (%) Notes
Chlorination & Formylation POCl3, DMF, DCE, reflux 4-Formyl-5-chloropyrazoles >85 Two-step addition of POCl3
Oxidation NaClO2, NaH2PO4, t-BuOH/H2O/2-methyl-2-butene, RT, 24 h 5-Chloro-3-(ethoxycarbonyl)-1-(aryl)-1H-pyrazole-4-carboxylic acid Good Pinnick oxidation

Amide Bond Formation and Amination

The carboxylic acid derivatives are then coupled with various amines (e.g., methylamine, aniline, or substituted amines) using peptide coupling reagents such as HOBt (1-Hydroxybenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds, yielding the target aminopyrrolo-pyrazole ethanone derivatives.

Step Reagents & Conditions Product Yield (%) Notes
Amide coupling HOBt, EDCI, amines, solvent (e.g., DMF), RT 1-(3-Aminopyrrolo[3,4-c]pyrazol-5-yl)ethanone derivatives Variable Efficient amidation

Alternative Synthetic Routes

Other methods reported include:

  • Condensation of 4-hydrazinyl-substituted pyrrolo-pyrazoles with ethyl 2-cyano-3-methoxyacrylate under reflux in ethanol, sometimes catalyzed by Montmorillonite K-10 clay, which accelerates the reaction and improves yields (up to 85%).
  • Use of benzoin and aromatic amines with malononitrile and pyridine to form pyrrole derivatives, which can be further functionalized to yield related pyrazole compounds.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Materials Reagents/Conditions Product Yield (%) Reference
1 Condensation Substituted phenylhydrazine hydrochloride + diethyl acetylenedicarboxylate EtOH, Et3N, RT, 20 h 5-Hydroxypyrazole derivatives 65-70
2 Chlorination/Formylation 5-Hydroxypyrazole derivatives POCl3, DMF, DCE, reflux 4-Formyl-5-chloropyrazoles >85
3 Oxidation 4-Formyl-5-chloropyrazoles NaClO2, NaH2PO4, t-BuOH/H2O, RT Carboxylic acid derivatives Good
4 Amide coupling Carboxylic acid derivatives + amines HOBt, EDCI, DMF, RT Aminopyrrolo-pyrazole ethanone derivatives Variable
5 Alternative condensation 4-Hydrazinyl-pyrrolo-pyrazines + ethyl 2-cyano-3-methoxyacrylate EtOH, reflux, Montmorillonite K-10 Ethyl 5-amino-1-(pyrrolo-pyrazolyl)pyrazole carboxylates 74-85

Research Findings and Notes

  • The use of diethyl acetylenedicarboxylate as a key building block is central to constructing the pyrrolo[3,4-c]pyrazole core efficiently.
  • Phosphoryl chloride and DMF-mediated chlorination/formylation is a reliable method to introduce reactive sites for further functionalization.
  • Pinnick oxidation is preferred for mild and selective conversion of aldehydes to acids without affecting other sensitive groups.
  • Peptide coupling reagents HOBt and EDCI provide high yields and mild conditions for amide bond formation, crucial for introducing the ethanone moiety.
  • Montmorillonite K-10 clay catalysis offers a greener and faster alternative for condensation reactions in some synthetic routes.
  • Yields vary depending on substituents and reaction conditions but generally range from moderate to high (65-85%).

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